molecular formula C41H44ClFN6O7S2 B1684446 AV-412 CAS No. 451493-31-5

AV-412

Katalognummer B1684446
CAS-Nummer: 451493-31-5
Molekulargewicht: 851.4 g/mol
InChI-Schlüssel: GTWJVFFZCKODEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AV-412, also known as MP412, is an EGFR inhibitor with IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It is being developed as a potential novel treatment for cancer .


Molecular Structure Analysis

The molecular weight of AV-412 is 850.24 and its chemical formula is C41H44ClFN6O7S2 . The CAS Registry Number is 451493-31-5 .


Chemical Reactions Analysis

AV-412 inhibits autophosphorylation of EGFR and ErbB2 with IC50 of 43 and 282 nM, respectively . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation with an IC50 of 100 nM .


Physical And Chemical Properties Analysis

The exact physical and chemical properties of AV-412 are not available in the sources I found .

Wissenschaftliche Forschungsanwendungen

Application in Lung Cancer Treatment

  • Scientific Field : Oncology, specifically lung cancer treatment .
  • Summary of the Application : AV-412, also known as MP-412, is an irreversible and selective inhibitor of the tyrosine kinase (TK) activities of the receptors for epidermal growth factor (EGFR) and HER2 . It has shown potent tumor inhibitory activity against wild type and mutant forms of EGFR-TK .
  • Methods of Application : AV-412 is administered to genetically engineered mice bearing lung adenocarcinoma models driven by EGFR mutants, Kras, and HER2 genes . The drug’s tumor inhibitory activity and PK/PD parameters have been examined in these models .
  • Results or Outcomes : AV-412 has shown high activity against tumors from the model carrying the EGFR L858R mutation, exhibiting an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . AV-412 is also active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .

Phase 1 Study in Patients with Advanced Solid Tumors

  • Scientific Field : Clinical Oncology .
  • Summary of the Application : AV-412 has been developed for treatment of non-small cell lung cancer (NSCLC) and is being tested in patients with advanced, incurable solid tumors .
  • Methods of Application : In a phase 1 study, AV-412 was administered orally once-a-day to patients with advanced, incurable solid tumors . Doses evaluated were: 50mg, 100mg, 150mg, and 200mg .
  • Results or Outcomes : The maximum tolerated dose (MTD) of AV-412 was found to be 150mg . The most common treatment-related adverse events were nausea, diarrhea, and vomiting . Preliminary pharmacokinetic data indicate dose proportional exposure . Three patients had disease stabilization > 16 weeks .

Application in Erlotinib-Resistant Lung Adenocarcinomas

  • Scientific Field : Oncology, specifically lung adenocarcinomas .
  • Summary of the Application : AV-412 has shown activity against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .
  • Methods of Application : Tumors were created by in vivo functional complementation of inducible HER2 driven lung adenocarcinomas . This technique enables the rapid creation of tumors driven by any specified EGFR mutation .
  • Results or Outcomes : AV-412 is active against these tumors, providing direct evidence in a genetically defined system for determining the specific genetic context of AV-412 response .

Application in Various Solid Tumors

  • Scientific Field : Clinical Oncology .
  • Summary of the Application : AV-412 is a next-generation oral tyrosine kinase inhibitor of EGFR/HER2 that could potentially treat patients with solid tumors .
  • Methods of Application : In preclinical studies, AV-412 has shown activity in various tumor models .
  • Results or Outcomes : AV-412 has shown preclinical activity against tumor cells that are resistant to first-generation tyrosine kinase inhibitors . It has a toxicity profile similar to other molecules in its class .

Application in Non-Small Cell Lung Cancer

  • Scientific Field : Oncology, specifically non-small cell lung cancer .
  • Summary of the Application : AV-412 is an irreversible and selective inhibitor of the tyrosine kinase (TK) activities of the receptors for epidermal growth factor (EGFR) and HER2 . It exerts potent tumor inhibitory activity against wild type and mutant forms of EGFR-TK .
  • Methods of Application : AV-412 has been tested in genetically engineered mice bearing lung adenocarcinoma models driven by EGFR mutants, Kras, and HER2 genes . The drug’s tumor inhibitory activity and PK/PD parameters have been examined in these models .
  • Results or Outcomes : AV-412 is highly active against tumors from the model carrying the EGFR L858R mutation, exhibiting an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression .

Application in Advanced Solid Tumors

  • Scientific Field : Clinical Oncology .
  • Summary of the Application : AV-412 is a next-generation oral tyrosine kinase inhibitor of EGFR/HER2 that could potentially treat patients with solid tumors .
  • Methods of Application : In preclinical studies, AV-412 has shown activity in various tumor models .
  • Results or Outcomes : AV-412 has shown preclinical activity against tumor cells that are resistant to first-generation tyrosine kinase inhibitors . It has a toxicity profile similar to other molecules in its class .

Safety And Hazards

AV-412 is toxic and contains a pharmaceutically active ingredient. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and damaging fertility or the unborn child .

Eigenschaften

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O.2C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJVFFZCKODEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44ClFN6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer.
Record name AV-412
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

AV-412 Tosylate

CAS RN

451493-31-5
Record name MP 412
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451493315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-412
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AV-412
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z541VW0W40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AV-412
Reactant of Route 2
Reactant of Route 2
AV-412
Reactant of Route 3
Reactant of Route 3
AV-412
Reactant of Route 4
AV-412
Reactant of Route 5
Reactant of Route 5
AV-412
Reactant of Route 6
Reactant of Route 6
AV-412

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.